molecular formula C25H30N4O4S B2668665 N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896288-65-6

N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2668665
CAS RN: 896288-65-6
M. Wt: 482.6
InChI Key: ZNRMRAVQKWHMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C25H30N4O4S and its molecular weight is 482.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • 5-HT1D Receptor Agonist Properties :

    • A study by Barf et al. (1996) investigated compounds related to indolyethylamines, including derivatives with structural similarities to the compound . These compounds displayed agonist activity at the 5-HT1D receptors, with varying degrees of preference for the 5-HT1D alpha vs the 5-HT1D beta receptors. This research suggests potential applications in neuroscience, particularly in understanding serotonin receptor interactions (Barf et al., 1996).
  • Sulfenylation of Pyrroles and Indoles :

    • Research by Gilow et al. (1991) on the sulfenylation of pyrroles and indoles notes the relevance of such chemical processes in synthesizing various derivatives. The study explored the use of different substituents, including those similar to the compound of interest, in the sulfenylation process (Gilow et al., 1991).
  • Synthesis of Sulfonylated Spiro[indole-3,3'-pyrrolidines] :

    • Dong et al. (2020) described the synthesis of sulfonylated spiro[indole-3,3'-pyrrolidines] using derivatives of N-[(1H-indol-3-yl)methyl]methacrylamide. This synthesis method could be significant in the development of novel organic compounds and pharmaceuticals (Dong et al., 2020).
  • Photophysical Behavior of 4-Aza-Indole Derivatives :

    • A study by Bozkurt and Doğan (2018) examined the photophysical properties of a new 4-aza-indole derivative, highlighting reverse solvatochromism behavior depending on solvent polarity. This research could be relevant for the use of such compounds in labeling agents, sensors, or optoelectronic devices (Bozkurt & Doğan, 2018).
  • Positron Emission Tomography (PET) Imaging of MET Receptor :

    • Wu et al. (2010) explored the use of a derivative for in vivo imaging of mesenchymal-epithelial transition (MET) receptor using positron emission tomography (PET). This implies potential applications in cancer research and therapy (Wu et al., 2010).

properties

IUPAC Name

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4S/c1-17-9-10-18(2)23(14-17)34(32,33)29-13-5-6-20(29)16-28-25(31)24(30)26-12-11-19-15-27-22-8-4-3-7-21(19)22/h3-4,7-10,14-15,20,27H,5-6,11-13,16H2,1-2H3,(H,26,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRMRAVQKWHMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.